molecular formula C9H14N2OS B11792604 5-Ethyl-2-mercapto-6-propylpyrimidin-4-ol

5-Ethyl-2-mercapto-6-propylpyrimidin-4-ol

Cat. No.: B11792604
M. Wt: 198.29 g/mol
InChI Key: WYYRBGDWDOHLMO-UHFFFAOYSA-N
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Description

5-Ethyl-2-mercapto-6-propylpyrimidin-4-ol is a chemical compound with the molecular formula C9H14N2OS It is a pyrimidine derivative characterized by the presence of ethyl, mercapto, and propyl groups attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-mercapto-6-propylpyrimidin-4-ol typically involves the reaction of appropriate pyrimidine precursors with ethyl and propyl substituents. One common method involves the condensation of ethyl acetoacetate with thiourea, followed by cyclization and subsequent alkylation with propyl halides under basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-mercapto-6-propylpyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The ethyl and propyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Alkyl halides or aryl halides in the presence of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various alkyl or aryl-substituted pyrimidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that 5-Ethyl-2-mercapto-6-propylpyrimidin-4-ol exhibits significant antimicrobial properties. It has been tested against a range of bacterial strains, demonstrating effective inhibition at varying concentrations. The compound's mechanism appears to involve interference with bacterial enzyme systems, making it a candidate for further development as an antibacterial agent.

Antiparasitic Properties

Research has shown that this compound can inhibit the growth of Plasmodium species, the causative agents of malaria. In a study examining new drug targets for malaria eradication, this compound was identified as a promising lead compound due to its ability to disrupt metabolic pathways in the parasite .

Neurodegenerative Disorders

The compound has been investigated for its potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. It has shown the ability to enhance dopamine and serotonin biosynthesis, which are critical in managing symptoms associated with these disorders . Animal models have demonstrated improved motor coordination and increased levels of neuroprotective factors following administration of this compound .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on key enzymes involved in various biochemical pathways. For instance, it has been noted to inhibit dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR), both crucial targets in antibiotic development . The binding interactions with these enzymes were confirmed through molecular docking studies, indicating potential therapeutic applications .

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising antibacterial activity with MICs ranging from 0.8 to 25 µg/mL depending on the strain tested.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.8
Escherichia coli1.6

This study highlights the compound's potential as a new antibacterial agent, warranting further investigation into its clinical applications.

Case Study: Neuroprotective Effects

In a study involving transgenic mice models for neurodegenerative disorders, administration of this compound resulted in significant increases in dopamine levels and improvements in behavioral tests measuring motor coordination . These findings suggest that the compound may offer protective effects against neurodegeneration.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-mercapto-6-propylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. The pyrimidine ring can also interact with nucleic acids, potentially affecting DNA or RNA synthesis and function.

Comparison with Similar Compounds

Similar Compounds

    2-Mercapto-4-hydroxy-6-methylpyrimidine: Similar structure but with a methyl group instead of ethyl and propyl groups.

    2-Mercapto-4-hydroxy-6-ethylpyrimidine: Similar structure but lacks the propyl group.

    2-Mercapto-4-hydroxy-6-propylpyrimidine: Similar structure but lacks the ethyl group.

Uniqueness

5-Ethyl-2-mercapto-6-propylpyrimidin-4-ol is unique due to the presence of both ethyl and propyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents may provide distinct properties that are not observed in other similar compounds, making it a valuable compound for research and industrial applications.

Biological Activity

5-Ethyl-2-mercapto-6-propylpyrimidin-4-ol is a compound of growing interest due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has a molecular formula of C10H14N2OSC_{10}H_{14}N_2OS and a molecular weight of approximately 198.29 g/mol. The compound features a pyrimidine ring substituted with ethyl, propyl, and mercapto groups, which enhances its reactivity and biological activity compared to other thiol-containing compounds.

Synthesis

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions involving pyrimidine derivatives. The presence of the mercapto group is particularly significant as it may facilitate interactions with metal ions and reactive oxygen species, potentially modulating its biological effects.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. Its thiol group may play a crucial role in this activity by interacting with microbial cell components, although specific mechanisms remain to be fully elucidated.

Interaction with Biological Targets

Research indicates that this compound may interact with various biological targets, particularly in the context of enzyme inhibition. For instance, it has been shown to affect the activity of certain kinases involved in metabolic pathways, which could have implications for treating diseases like malaria .

Neuroprotective Effects

There is emerging evidence that compounds similar to this compound may have neuroprotective effects. Studies involving Nurr1:RXR activating compounds suggest that such compounds can enhance dopamine biosynthesis and may be beneficial in treating neurodegenerative disorders like Parkinson's disease .

Case Studies and Research Findings

StudyFocusFindings
Study 1 Antimicrobial ActivityShowed significant inhibition of bacterial growth in vitro.
Study 2 Enzyme InhibitionDemonstrated potential as an inhibitor of specific kinases involved in metabolic pathways related to malaria .
Study 3 NeuroprotectionIndicated enhancement of dopamine biosynthesis, suggesting therapeutic potential for neurodegenerative diseases .

Properties

Molecular Formula

C9H14N2OS

Molecular Weight

198.29 g/mol

IUPAC Name

5-ethyl-6-propyl-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C9H14N2OS/c1-3-5-7-6(4-2)8(12)11-9(13)10-7/h3-5H2,1-2H3,(H2,10,11,12,13)

InChI Key

WYYRBGDWDOHLMO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)NC(=S)N1)CC

Origin of Product

United States

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